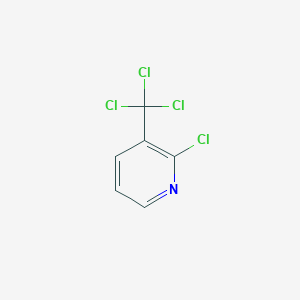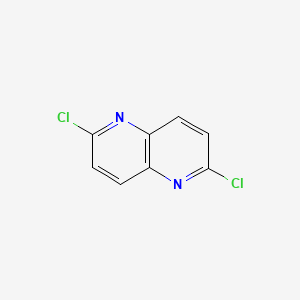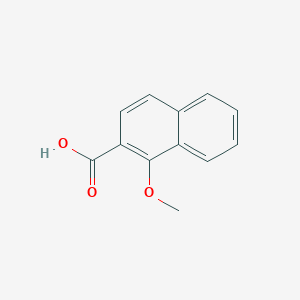
异辛酸异丁酯
描述
Isobutyl octanoate, also known as 2-methylpropyl octanoate, NSC 23943, caprylic acid isobutyl ester, isobutyl caprylate, octanoic acid isobutyl ester, and octanoic acid, 2-methylpropyl ester . It is a chemical compound with the molecular formula C12H24O2 and a molecular weight of 200.32 .
Synthesis Analysis
Isobutyl octanoate can be synthesized by the transesterification of octanoate with isobutanol . This process involves the reaction of octanoate with isobutanol in the presence of a catalyst to form isobutyl octanoate .
Molecular Structure Analysis
The molecular structure of isobutyl octanoate consists of 12 carbon atoms, 24 hydrogen atoms, and 2 oxygen atoms . The InChI key for isobutyl octanoate is CFQRBRGFNFRMBD-UHFFFAOYSA-N .
Chemical Reactions Analysis
Isobutyl octanoate can be analyzed using gas chromatography–mass spectrometry (GC-MS) . This method allows for the accurate analysis of octanoate enrichment in plasma . The method involves the derivatization of samples directly in plasma by transesterification with isobutanol .
Physical And Chemical Properties Analysis
Isobutyl octanoate is a clear liquid that ranges in color from colorless to light yellow . It has a fruity, green, oily, floral odor . The compound has a specific gravity of 0.86 and a refractive index ranging from 1.4210 to 1.4240 . Its flash point is 108 °C .
科学研究应用
香料和香精行业
异辛酸异丁酯因其果香和花香而被用于香料和香精行业。它经常被添加到香水、古龙水和其他个人护理产品中,以赋予其清新、干净的香气。 在食品行业中,它被用来增强各种产品的风味,使其具有微妙的果香,让人联想到杏或梨等水果 .
分析化学
在分析化学中,异辛酸异丁酯可用作校准气相色谱仪等仪器的标准物质。 这对于确保分析化学成分时,特别是分析复杂混合物时的准确测量至关重要 .
医学研究
异辛酸异丁酯在医学研究中具有潜在的应用,特别是在涉及脂质代谢的研究中。 例如,它可以用作代谢研究中的示踪剂,以了解中链甘油三酯的消化和吸收,这对于某些代谢紊乱患者很重要 .
生物催化
该化合物在生物催化研究中也很重要。它可以通过使用异丁醇对辛酸进行酶促酯化反应来制备。 该过程因其效率和在创造生物基化学品和可持续工业过程中具有潜力而受到研究 .
生化分析
Biochemical Properties
Isobutyl octanoate plays a significant role in biochemical reactions, particularly in the context of lipid metabolism. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes involved in its metabolism is alcohol acyltransferase, which catalyzes the formation of esters from acyl-CoAs and alcohols . This interaction is crucial for the biosynthesis of esters, which are important for various biological functions and industrial applications.
Cellular Effects
Isobutyl octanoate influences several cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In adipocytes, for instance, octanoate (a related compound) has been shown to modulate lipogenesis by affecting the expression and activity of peroxisome proliferator-activated receptor gamma (PPARγ) and its associated lipogenic genes . This modulation can lead to changes in triglyceride synthesis and fatty acid oxidation, impacting overall cellular metabolism.
Molecular Mechanism
At the molecular level, isobutyl octanoate exerts its effects through binding interactions with specific biomolecules. The esterification process, catalyzed by alcohol acyltransferase, involves the condensation of acyl-CoAs and alcohols to form esters . This reaction is essential for the production of various esters, which play a role in cellular signaling and metabolic pathways. Additionally, isobutyl octanoate may influence gene expression by interacting with transcription factors such as PPARγ .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of isobutyl octanoate can change over time due to its stability and degradation properties. The compound is relatively stable under standard conditions, but its long-term effects on cellular function can vary. Studies have shown that medium-chain fatty acids like octanoate can influence cellular metabolism and gene expression over extended periods
Dosage Effects in Animal Models
The effects of isobutyl octanoate can vary with different dosages in animal models. At lower doses, the compound may have beneficial effects on lipid metabolism and energy balance. At higher doses, it may exhibit toxic or adverse effects. For instance, medium-chain fatty acids have been shown to inhibit lipogenesis and reduce body fat mass in animal studies
Metabolic Pathways
Isobutyl octanoate is involved in several metabolic pathways, including the biosynthesis of esters and fatty acid metabolism. The compound interacts with enzymes such as alcohol acyltransferase, which catalyzes the formation of esters from acyl-CoAs and alcohols . This interaction is crucial for the production of various esters that play a role in cellular signaling and metabolic processes.
Transport and Distribution
Within cells and tissues, isobutyl octanoate is transported and distributed through interactions with specific transporters and binding proteins. The compound’s solubility in lipids allows it to accumulate in lipid-rich tissues, where it can exert its biochemical effects
Subcellular Localization
Isobutyl octanoate’s subcellular localization can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, esters like isobutyl octanoate may localize to lipid droplets or membranes, where they can participate in lipid metabolism and signaling pathways
属性
IUPAC Name |
2-methylpropyl octanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2/c1-4-5-6-7-8-9-12(13)14-10-11(2)3/h11H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFQRBRGFNFRMBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3063916 | |
| Record name | Isobutyl octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3063916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5461-06-3 | |
| Record name | Isobutyl octanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5461-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isobutyl octanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005461063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isobutyl caprylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23943 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Octanoic acid, 2-methylpropyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isobutyl octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3063916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isobutyl octanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.313 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOBUTYL OCTANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GT8657GUF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of isobutyl caprylate in the context of fermented beverages?
A1: Isobutyl caprylate is a significant aroma component found in fermented beverages like whisky and brandy. [, ] Its presence, alongside other esters like ethyl caprylate and ethyl caproate, contributes to the complex and desirable fruity notes characteristic of these beverages. [] While its concentration may vary depending on the specific fermentation process and ingredients used, its identification highlights the role of esters in shaping the sensory experience of these products.
Q2: How was isobutyl caprylate identified in these studies?
A2: Researchers utilized gas chromatography, a technique for separating volatile compounds, to analyze the aroma components of fermented beverages. [, ] Different stationary phases (DNP, TEA, DEGS, PEG, and PEGS) were employed to effectively separate and identify isobutyl caprylate based on its retention time and comparison with known standards. [] This approach allows for both qualitative and quantitative analysis of aroma components, offering valuable insights into their relative abundance and contribution to the overall aroma profile.
Q3: Does the presence of isobutyl caprylate in fermented beverages originate from the raw materials or the fermentation process?
A3: While the exact origin of isobutyl caprylate in every instance can vary, research suggests that these esters are primarily formed during the fermentation and distillation processes. [] This is supported by the observation that the types and quantities of major esters found in distilled beverages are relatively consistent across studies, regardless of the specific starting materials. [] This suggests that the yeast metabolism during fermentation, rather than the raw ingredients themselves, plays a key role in the formation of isobutyl caprylate.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


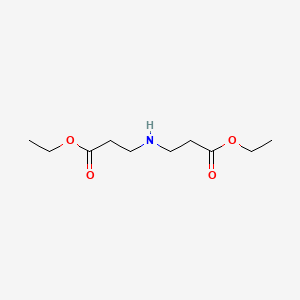
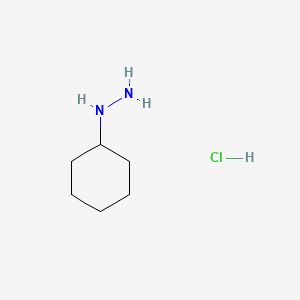
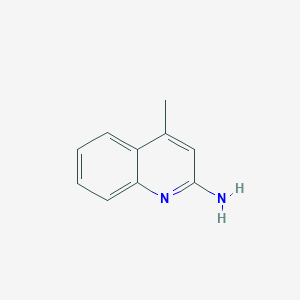
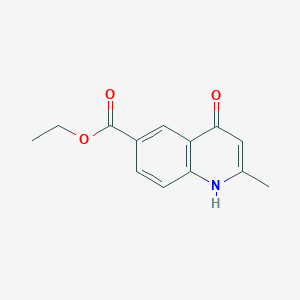


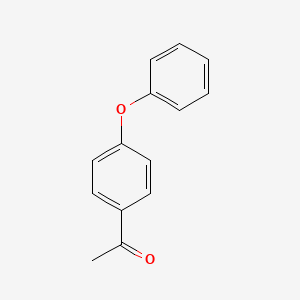
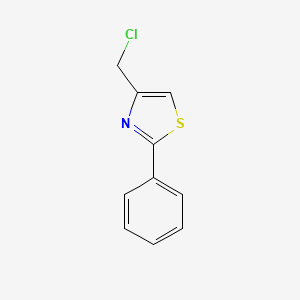
![1-Bromomethyl-2-[(phenylsulfonyl)methyl]benzene](/img/structure/B1582898.png)
